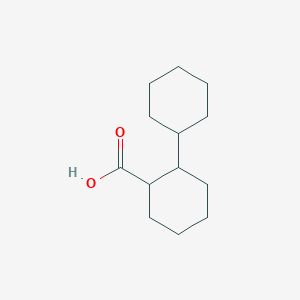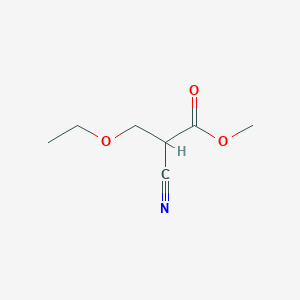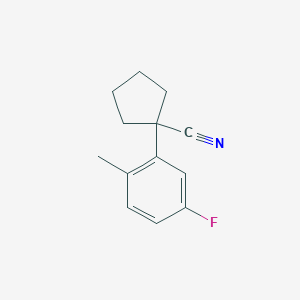
1,1'-Bi(cyclohexyl)-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bi(cyclohexyl)-2-carboxylic acid is a compound characterized by the presence of two cyclohexyl rings connected via a single carbon-carbon bond, with a carboxylic acid group attached to one of the cyclohexyl rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Bi(cyclohexyl)-2-carboxylic acid typically involves the reaction of cyclohexyl derivatives under specific conditions. One common method includes the use of cyclohexylmagnesium bromide, which reacts with carbon dioxide to form the desired carboxylic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1,1’-Bi(cyclohexyl)-2-carboxylic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1,1’-Bi(cyclohexyl)-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Production of cyclohexyl alcohol or cyclohexane.
Substitution: Various substituted cyclohexyl derivatives depending on the reagents used.
科学的研究の応用
1,1’-Bi(cyclohexyl)-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-Bi(cyclohexyl)-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
類似化合物との比較
Cyclohexanecarboxylic acid: Similar structure but with only one cyclohexyl ring.
1,1’-Bicyclohexyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclohexylacetic acid: Contains a different arrangement of the carboxylic acid group.
Uniqueness: 1,1’-Bi(cyclohexyl)-2-carboxylic acid is unique due to its dual cyclohexyl rings and the presence of a carboxylic acid group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C13H22O2 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC名 |
2-cyclohexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9H2,(H,14,15) |
InChIキー |
BCTMFUKQYPTLMZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2CCCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one](/img/structure/B11716213.png)





![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
![3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B11716264.png)
![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)


![2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-](/img/structure/B11716292.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one](/img/structure/B11716304.png)
![(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)
